neopentylbenzene chemical formula and structure
neopentylbenzene chemical formula and structure
An In-depth Technical Guide to Neopentylbenzene
Introduction
Neopentylbenzene, also known as (2,2-dimethylpropyl)benzene, is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a bulky neopentyl group.[1][2] Its chemical formula is C₁₁H₁₆.[1][2][3] This compound serves as a valuable case study in organic chemistry, particularly in understanding the interplay of electronic effects and steric hindrance in chemical reactions. While the neopentyl group is electronically activating, its significant steric bulk imposes considerable constraints on the reactivity of the aromatic ring.[1] Neopentylbenzene finds applications as a solvent in organic reactions and as a precursor in the synthesis of other chemical compounds, including its use in biochemical and pharmaceutical research.[2][4][5][6][7]
Chemical Structure and Formula
The molecular structure of neopentylbenzene consists of a planar benzene ring attached to a neopentyl group.[1] This alkyl substituent is comprised of a quaternary carbon atom bonded to three methyl groups, which is in turn bonded to a methylene (B1212753) (-CH₂-) bridge connected to the aromatic ring.[1]
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Chemical Formula : C₁₁H₁₆
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SMILES : CC(C)(C)Cc1ccccc1[2]
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InChI Key : CJGXJKVMUHXVHL-UHFFFAOYSA-N[1]
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Synonyms : (2,2-Dimethylpropyl)benzene, 2,2-Dimethyl-1-phenylpropane, Benzene, neopentyl-[2][8]
Physicochemical Properties
Neopentylbenzene is a colorless liquid at room temperature and is characterized by its stability.[2][4] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 148.24 g/mol | [1][3][8] |
| Density | 0.858 g/mL at 25 °C | [4][8] |
| Boiling Point | 185-186 °C | [4][8] |
| Melting Point | -44.72 °C (estimate) | [4][9] |
| Flash Point | 123 °F (50.6 °C) | [8] |
| Refractive Index | n20/D 1.488 | [4][8] |
| Water Solubility | Slightly soluble | [4][8] |
| Vapor Pressure | 0.953 mmHg at 25°C | [4] |
Reactivity and Steric Effects
The reactivity of neopentylbenzene is a classic example of steric hindrance in electrophilic aromatic substitution. The electron-donating nature of the neopentyl group activates the benzene ring; however, its large size physically obstructs the approach of electrophiles, particularly to the ortho positions.[1] This steric congestion significantly reduces the rate of reactions compared to less hindered alkylbenzenes.[1]
A significant challenge in the synthesis of neopentylbenzene via Friedel-Crafts alkylation is the propensity for carbocation rearrangement.[10] The reaction of neopentyl chloride with benzene in the presence of a Lewis acid like aluminum chloride (AlCl₃) initially forms an unstable primary carbocation. This intermediate rapidly rearranges via a methyl shift to a more stable tertiary carbocation, which then acts as the electrophile, leading to 2-methyl-2-phenylbutane as the major product instead of the desired neopentylbenzene.[10]
Caption: Friedel-Crafts alkylation of benzene with neopentyl chloride.
Experimental Protocols
Synthesis via Friedel-Crafts Alkylation (Industrial Approach)
This protocol describes a typical industrial approach to synthesize neopentylbenzene, which requires careful control to minimize the formation of the rearranged product.[1]
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Catalyst Preparation : Under an inert nitrogen atmosphere, a suspension of aluminum chloride (AlCl₃) catalyst is prepared in anhydrous benzene. Benzene serves as both the solvent and a reactant.
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Alkylation : Neopentyl chloride is added dropwise to the stirred benzene-catalyst mixture. The reaction temperature is maintained at approximately 30°C. A large excess of benzene is used to favor the reaction of the electrophile with benzene over polyalkylation.[1]
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Quenching : Upon completion of the reaction, the mixture is carefully poured over crushed ice to quench the reaction and deactivate the catalyst.
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Workup and Purification : The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The excess benzene is removed by distillation. The final product, neopentylbenzene, is then purified by fractional distillation under reduced pressure.
Synthesis via Nickel-Catalyzed Cross-Coupling
This method provides a regioselective route to neopentylbenzene, avoiding carbocation rearrangement.[11]
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Reagent Preparation : All reactions are conducted in oven-dried glassware under a positive pressure of nitrogen. A solution of methylzinc chloride is prepared by adding methylmagnesium bromide to zinc chloride (ZnCl₂) in tetrahydrofuran (B95107) (THF) at -20°C. Subsequently, an arylmagnesium bromide (e.g., phenylmagnesium bromide) is added to create the methylarylzinc reagent.
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Coupling Reaction : In a separate flask, a mixture of nickel(II) chloride (NiCl₂), triphenylphosphine (B44618) (PPh₃), and neopentyl iodide in THF is cooled to 0°C.
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Reaction Execution : The freshly prepared methylarylzinc reagent is slowly added to the nickel-catalyst mixture. The reaction is stirred at room temperature for 1 hour.
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Hydrolysis and Extraction : The reaction is quenched by the addition of 1 M HCl. The product is then extracted with diethyl ether (Et₂O), and the organic layers are combined, dried, and concentrated to yield neopentylbenzene.
Synthesis via Reaction of Benzyl (B1604629) Chloride with t-Butyl-lithium
A novel synthesis has been reported involving the reaction of benzyl chlorides with t-butyl-lithium.[12]
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Reaction Setup : In a suitable reaction vessel under an inert atmosphere, benzyl chloride is dissolved in a mixture of pentane (B18724) and hexane.
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Addition of Reagent : The solution is cooled, and t-butyl-lithium is added portion-wise while maintaining the temperature.
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Reaction and Workup : The reaction mixture is stirred until completion (monitored by an appropriate technique such as TLC or GC). The reaction is then carefully quenched, and the organic product is isolated through standard extraction and purification procedures, yielding neopentylbenzene in good yield (reported as 75% for the unsubstituted benzyl chloride).[12]
Conclusion
Neopentylbenzene is a structurally interesting molecule that provides deep insights into the principles of steric hindrance and carbocation chemistry. While its direct synthesis via classical Friedel-Crafts alkylation is complicated by molecular rearrangements, alternative synthetic routes have been developed. Its stable nature and specific reactivity profile make it a useful component in various research and industrial applications, from a solvent to a building block in the synthesis of more complex molecules.
References
- 1. Neopentylbenzene High-Purity Reagent for Research [benchchem.com]
- 2. CAS 1007-26-7: NEOPENTYLBENZENE | CymitQuimica [cymitquimica.com]
- 3. Benzene, (2,2-dimethylpropyl)- | C11H16 | CID 13877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neopentybenzene [chembk.com]
- 5. Neopentylbenzene | TargetMol [targetmol.com]
- 6. Cas 1007-26-7,NEOPENTYLBENZENE | lookchem [lookchem.com]
- 7. Neopentylbenzene | 1007-26-7 | BAA00726 | Biosynth [biosynth.com]
- 8. NEOPENTYLBENZENE | 1007-26-7 [chemicalbook.com]
- 9. aablocks.com [aablocks.com]
- 10. brainly.com [brainly.com]
- 11. NEOPENTYLBENZENE synthesis - chemicalbook [chemicalbook.com]
- 12. A novel synthesis of neopentylbenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]



